methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring with a carboxylate ester group. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or different esters.
Scientific Research Applications
Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the keto and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can affect metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate: Similar structure but with a butyl ester group instead of a methyl ester group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Contains a similar pyran ring but with hydroxyl groups and a different substitution pattern.
Uniqueness
Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific ester group and the stability provided by the dimethyl substitution on the pyran ring. This stability makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-9(2)5-6(10)4-7(13-9)8(11)12-3/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPZASXORJDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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